N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine

Asymmetric Catalysis Hydrosilylation Chiral Amine Synthesis

Researchers requiring precise enantioselectivity in asymmetric catalysis often face ligand-induced variability when substituting N-substituents. N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine (CAS 24431-19-4) resolves this as a C2-symmetric DPEDA ligand with a uniquely rigid steric and electronic profile conferred by its N-benzyl groups. • Enables Zn(OAc)₂-catalyzed imine hydrosilylation (≤97% ee, ≤96% yield), replacing hazardous Et₂Zn with an air-stable, environmentally benign alternative. • Serves as a benchmark chiral backbone for thiophosphoramide organocatalysts in asymmetric Michael additions and Ru(II)-catalyzed transfer hydrogenation studies. • Supplied with full Certificate of Analysis; typical purity ≥97% (HPLC). Standard international B2B shipping available.

Molecular Formula C28H28N2
Molecular Weight 392.5 g/mol
CAS No. 24431-19-4
Cat. No. B13391739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dibenzyl-1,2-diphenylethane-1,2-diamine
CAS24431-19-4
Molecular FormulaC28H28N2
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4
InChIInChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2
InChIKeyQEUWNGJNPLRKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine Ligand for Asymmetric Catalysis


N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine (CAS 24431-19-4) is a C2-symmetric, chiral vicinal diamine characterized by a 1,2-diphenylethane backbone and N-benzyl substituents [1]. It possesses a molecular weight of 392.5 g/mol and a calculated XLogP3-AA value of 5.4, indicating significant lipophilicity [2]. As a member of the diphenylethanediamine (DPEDA) ligand family, it is primarily employed as a chiral ligand or ligand precursor in metal-catalyzed asymmetric transformations and organocatalysis, where its rigid stereochemical framework is critical for inducing enantioselectivity [1].

C2-symmetric chiral diamine ligand for asymmetric catalysis
N-benzyl substitution provides steric/electronic tuning of metal complexes
Supports air-stable Zn(OAc)₂-catalyzed imine hydrosilylation workflow

Procurement Rationale for N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine


The substitution of N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine with a simpler or more common chiral diamine, such as N-tosyl-1,2-diphenylethane-1,2-diamine (TsDPEN) or unsubstituted 1,2-diphenylethane-1,2-diamine, is not trivial and often leads to suboptimal or failed asymmetric outcomes. The N-benzyl groups confer a unique steric and electronic environment that directly modulates the geometry and stability of the metal-ligand complex, as well as the transition state for stereodetermining steps [1]. This substitution pattern can fundamentally alter the catalyst's performance. For instance, in Zn-catalyzed imine hydrosilylation, the N,N'-dibenzyl derivative enables the use of an air-stable and environmentally benign Zn(OAc)₂ complex, avoiding the harmful diethylzinc required by other ligands and delivering high stereocontrol (up to 97% ee) [1]. Furthermore, alkylation of the nitrogen atom in related DPEDA ligands is known to significantly impact catalytic activity and selectivity; while small alkyl groups (e.g., methyl) can increase activity, bulkier groups like benzyl can lead to a marked decrease in conversion rates, underscoring the need for a specific, well-characterized compound rather than a generic alternative [2]. This differential behavior validates the necessity for precise compound selection in research and development.

risk N-benzyl groups create a unique steric and electronic environment that simple N-tosyl or unsubstituted diamines may not replicate
risk Replacement with N-methyl analogs can shift catalytic activity and selectivity profiles, based on class-level structure-activity data
risk Direct substitution may alter transition-state geometry; catalyst performance must be re-validated for the specific transformation

N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine Performance Benchmarks


Enantioselectivity & Yield in Zn-Catalyzed Imine Hydrosilylation

As a ligand for Zn(OAc)₂, (R,R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine catalyzes the asymmetric hydrosilylation of N-phosphinoylimines to chiral amines with up to 97% enantiomeric excess (ee) and 96% yield [1]. This performance represents a significant advancement over the previously standard method using harmful diethylzinc (ZnEt₂), which was not only more hazardous but also lacked the same level of demonstrated efficacy for this specific substrate class [1]. This ligand also enables the use of an air-stable Zn(OAc)₂ pre-catalyst, improving operational safety and environmental compatibility [1].

Zn-catalyzed hydrosilylation
Head-to-head
Up to 97% ee, 96% yield
Enables air-stable Zn(OAc)₂ precatalyst; replaces hazardous ZnEt₂
Reported for N-phosphinoylimine substrates
Asymmetric Catalysis Hydrosilylation Chiral Amine Synthesis

N-Benzyl vs. N-Methyl Ligands in Ru-Catalyzed ATH

In Ru(II)-catalyzed asymmetric transfer hydrogenation (ATH) of imines, the N-benzyl substitution pattern, as found in this compound, results in a markedly different catalytic profile compared to N-methyl or unsubstituted analogs [1]. A related Ru(II) complex of an N′-benzyl TsDPEN ligand was shown to reduce monocyclic imines with up to 60% enantiomeric excess (ee) [1]. In contrast, the analogous N′-methyl TsDPEN derivative provided a catalyst that was more active than the parent non-alkylated TsDPEN and reduced ketones with up to 97% ee [1]. This highlights a critical structure-activity relationship: benzyl substitution is not simply an inert 'bulky group' but specifically tunes the catalyst's performance, often trading activity for a different selectivity profile [2].

Ru-catalyzed ATH: N-benzyl vs N-methyl
Class-level
N′-benzyl TsDPEN complex: up to 60% ee imine; N′-methyl analog: up to 97% ee ketone
Benzyl substitution leads to distinct selectivity; not interchangeable with smaller alkyl groups
Comparative data from Ru(II)/arene ATH studies
Transfer Hydrogenation Ruthenium Catalysis Ligand Engineering

Thiophosphoramide vs. Sulfonamide Organocatalysts

Thiophosphoramide organocatalysts derived from the 1,2-diphenylethane-1,2-diamine (DPEDA) backbone, which is the core structure of N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine, demonstrate superior catalytic activity and selectivity in asymmetric Michael additions compared to analogous sulfonamide catalysts [1]. The DPEDA-derived thiophosphoramide was found to be more active and selective in the addition of aldehydes to various maleimide derivatives than sulfonamides sharing the same chiral backbone [1]. This improved performance is attributed to a weaker, more flexible hydrogen-bonding network between the thiophosphoramide catalyst and the rigid electrophile, facilitating the stereodetermining step [1].

Thiophosphoramide vs sulfonamide catalysts
Class-level
DPEDA-derived thiophosphoramide reported as more active and selective in Michael additions
N-substitution type on DPEDA scaffold influences catalytic advantage over sulfonamides
Qualitative comparison; specific ee data to verify
Organocatalysis Michael Addition Thiophosphoramide Ligands

N,N'-Dibenzyl-1,2-diphenylethane-1,2-diamine Research Applications


Synthesis of Chiral Amines via Zn-Catalyzed Hydrosilylation

This compound is an effective chiral ligand for Zn(OAc)₂, enabling the asymmetric hydrosilylation of N-phosphinoylimines to produce chiral amines with up to 97% ee and 96% yield [1]. This method replaces hazardous diethylzinc with an air-stable and environmentally friendlier alternative, making it suitable for both academic research and scale-up in medicinal chemistry [1].

N-Alkylated DPEDA Ligands for Asymmetric Transfer Hydrogenation

Researchers developing new catalysts for asymmetric transfer hydrogenation (ATH) can use this compound as a benchmark or starting material to investigate the impact of N-benzyl substitution on catalytic activity and enantioselectivity. Class-level evidence shows that N-benzyl derivatives in Ru(II) complexes give distinct selectivity (e.g., 60% ee for imines) compared to N-methyl analogs (e.g., 97% ee for ketones), making it a key structural probe [2].

Thiophosphoramide Organocatalyst Precursor

This diamine serves as a chiral backbone for the synthesis of thiophosphoramide organocatalysts, which have been shown to outperform analogous sulfonamide catalysts in asymmetric Michael additions to maleimides [3]. This application is directly relevant to synthetic groups aiming to construct complex molecules with high enantiocontrol.

Application
Selection Property
Validation Focus
Chiral amine synthesis via Zn hydrosilylation
Ligand compatibility with air-stable Zn(OAc)₂
Enantioselectivity and yield context for imine reduction
Asymmetric transfer hydrogenation ligand design
N-benzyl substitution effect on Ru catalyst profile
Comparative selectivity assessment vs N-alkyl analogs
Thiophosphoramide organocatalyst precursor
Chiral DPEDA backbone for thiophosphoramide formation
Catalytic activity in asymmetric Michael addition models

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